ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate” likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The “5-(hydroxymethyl)” indicates a -CH2OH group on the 5th position of the triazole ring. The “ethyl … carboxylate” part suggests an ester functional group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure would be based on the triazole ring, with the hydroxymethyl group and the ethyl carboxylate group attached. The exact structure and the positions of these groups on the ring would depend on the specifics of the synthesis .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often serving as a scaffold in medicinal chemistry due to their ability to bind to biological targets. The presence of the ester and hydroxymethyl groups could also influence the reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxymethyl and ethyl carboxylate groups) would influence properties like solubility, melting point, and boiling point .Mechanism of Action
Future Directions
The future research directions would likely involve further exploration of the compound’s properties, potential uses, and methods of synthesis. This could include investigating its potential in various applications, such as medicinal chemistry, based on the properties of the triazole ring and other functional groups .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate involves the reaction of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate with sodium hydroxide and then with formaldehyde to obtain the desired product.", "Starting Materials": [ "Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate", "Sodium hydroxide", "Formaldehyde" ], "Reaction": [ "Step 1: Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate is dissolved in a mixture of water and ethanol.", "Step 2: Sodium hydroxide is added to the mixture and the reaction is allowed to proceed at room temperature for several hours.", "Step 3: Formaldehyde is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several more hours.", "Step 4: The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "Step 5: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product, ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate." ] } | |
CAS No. |
1342469-82-2 |
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h10H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
NTZLFUNKQLLFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.